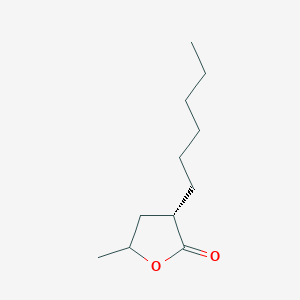

(3S)-3-Hexyl-5-methyloxolan-2-one

Beschreibung

Eigenschaften

CAS-Nummer |

824961-12-8 |

|---|---|

Molekularformel |

C11H20O2 |

Molekulargewicht |

184.27 g/mol |

IUPAC-Name |

(3S)-3-hexyl-5-methyloxolan-2-one |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-10-8-9(2)13-11(10)12/h9-10H,3-8H2,1-2H3/t9?,10-/m0/s1 |

InChI-Schlüssel |

JHGNKGVPSGFWPG-AXDSSHIGSA-N |

Isomerische SMILES |

CCCCCC[C@H]1CC(OC1=O)C |

Kanonische SMILES |

CCCCCCC1CC(OC1=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Lipophilicity: The hexyl group in (3S)-3-Hexyl-5-methyloxolan-2-one enhances lipophilicity compared to analogs with polar groups (e.g., hydroxyl in 5-(1-hydroxyethyl)oxolan-2-one) or unsaturated chains (e.g., 5-[(E)-hex-3-enyl]oxolan-2-one). This property may favor use in non-aqueous systems or as a fragrance fixative . The dichloropropenyl group in 5-(3,3-dichloroprop-2-enyl)-5-methyloxolan-2-one increases molecular weight and reactivity, likely contributing to biocidal activity .

Reactivity and Stability :

- The unsaturated alkene in 5-[(E)-hex-3-enyl]oxolan-2-one makes it prone to oxidation or electrophilic addition, limiting its stability in oxidative environments .

- The hydroxyl group in 5-(1-hydroxyethyl)oxolan-2-one introduces hydrogen bonding, improving aqueous solubility but increasing susceptibility to dehydration under acidic conditions .

Stereochemical Influence: The (3S)-configuration of the hexyl group in the target compound may confer enantioselectivity in chiral synthesis or biological interactions, a feature absent in non-chiral analogs like 5-(3,3-dichloroprop-2-enyl)-5-methyloxolan-2-one .

Q & A

Basic Research Questions

Q. What safety protocols and personal protective equipment (PPE) are essential for handling (3S)-3-Hexyl-5-methyloxolan-2-one in laboratory settings?

- Methodological Answer :

- PPE : Wear chemical-resistant gloves (tested per EN 374 standards) and safety goggles to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .

- Storage : Keep containers tightly sealed in dry, well-ventilated spaces. Avoid ignition sources and electrostatic buildup .

- Emergency Measures : Immediate flushing with water for skin/eye exposure (15+ minutes) and medical consultation for ingestion/inhalation .

Q. Which spectroscopic techniques are optimal for structural characterization of (3S)-3-Hexyl-5-methyloxolan-2-one?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry and substituent positions, leveraging coupling constants for spatial assignments (e.g., oxolane ring protons at δ 4.1–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., CHO) and isotopic patterns .

- Infrared (IR) : Identify carbonyl (C=O) stretching (~1750 cm) and ether (C-O-C) vibrations (~1100 cm) .

Q. How should researchers design a synthetic pathway for (3S)-3-Hexyl-5-methyloxolan-2-one?

- Methodological Answer :

- Retrosynthetic Approach : Start from γ-lactone precursors. Introduce the hexyl chain via stereoselective alkylation (e.g., using chiral catalysts like L-proline derivatives) to preserve the (3S) configuration .

- Key Steps :

- Cyclization of 3-hydroxyhexanoic acid derivatives under acidic conditions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can enantiomeric purity (>98% ee) be ensured during the synthesis of (3S)-3-Hexyl-5-methyloxolan-2-one?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Asymmetric Catalysis : Employ Sharpless epoxidation or enzymatic resolution (e.g., lipases) for kinetic resolution of intermediates .

- Isotopic Labeling : Validate purity via C-labeled analogs to trace stereochemical integrity .

Q. What experimental strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine X-ray crystallography (for absolute configuration) with NOESY NMR to confirm spatial proximity of substituents .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) to identify discrepancies .

- Data Reconciliation : Re-examine solvent effects (e.g., DMSO vs. CDCl in NMR) and sample purity (via TLC/GC-MS) .

Q. How does the stability of (3S)-3-Hexyl-5-methyloxolan-2-one vary under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies :

| Condition | Temperature | Humidity | Degradation Rate (t) | Key Degradation Product |

|---|---|---|---|---|

| Ambient Light | 25°C | 60% RH | 30 days | 3-Hexenoic acid |

| Dark, Argon Atmosphere | 4°C | 0% RH | >180 days | None detected |

Data Contradiction Analysis

Q. How to address conflicting C NMR signals for the oxolane ring carbons?

- Methodological Answer :

- Solvent Effects : Re-run spectra in deuterated benzene to reduce hydrogen bonding interference .

- Dynamic Effects : Assess temperature-dependent spectra (e.g., 25°C vs. -20°C) to identify conformational exchange broadening .

- Crystallographic Validation : Compare with single-crystal XRD data to assign unambiguous chemical shifts .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.